molecular formula C10H12O2 B13835608 4-Acetyl-4-ethenylcyclohex-2-en-1-one

4-Acetyl-4-ethenylcyclohex-2-en-1-one

Cat. No.: B13835608
M. Wt: 164.20 g/mol
InChI Key: GULLPYDXPOPADK-UHFFFAOYSA-N
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Description

4-Acetyl-4-ethenylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H12O2 It is characterized by a cyclohexenone ring substituted with an acetyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-ethenylcyclohex-2-en-1-one typically involves the reaction of cyclohex-2-enone with acetyl chloride and a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The ethenyl group can be introduced through a subsequent reaction involving a suitable vinylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-ethenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The acetyl and ethenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexenone derivatives.

Scientific Research Applications

4-Acetyl-4-ethenylcyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-4-ethenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-1-methylcyclohexene
  • 4-Acetyl-4-methylcyclohex-2-en-1-one
  • 4-Acetyl-4-phenylcyclohex-2-en-1-one

Uniqueness

4-Acetyl-4-ethenylcyclohex-2-en-1-one is unique due to the presence of both acetyl and ethenyl groups on the cyclohexenone ring

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

4-acetyl-4-ethenylcyclohex-2-en-1-one

InChI

InChI=1S/C10H12O2/c1-3-10(8(2)11)6-4-9(12)5-7-10/h3-4,6H,1,5,7H2,2H3

InChI Key

GULLPYDXPOPADK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC(=O)C=C1)C=C

Origin of Product

United States

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